REACTION_CXSMILES
|
[CH2:1]1[O:21][C:4]2([CH2:9][CH2:8][C:7]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)([C:10](OC)=[O:11])[CH2:6][CH2:5]2)[O:3][CH2:2]1.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:2]1[O:3][C:4]2([CH2:9][CH2:8][C:7]([CH2:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([CH2:10][OH:11])[CH2:6][CH2:5]2)[O:21][CH2:1]1 |f:2.3.4.5.6.7,8.9|
|
Name
|
4-benzyl-4-carbomethoxy-1-cyclohexaneone ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)(C(=O)OC)CC2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for about 5.5 hours
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
ADDITION
|
Details
|
There is added successively 3 ml
|
Type
|
CUSTOM
|
Details
|
The inorganic gel is collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from methylene chloride
|
Type
|
CUSTOM
|
Details
|
Skellysolve B to give 18.8 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCC(CC2)(CO)CC2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |